tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Enantioselective synthesis Chiral building block Optical purity

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1932510-29-6) is a single-enantiomer, N-Boc-protected cis-octahydropyrrolo[2,3-c]pyridine with defined (3aR,7aS) absolute stereochemistry. It belongs to the class of bicyclic diamine scaffolds that serve as versatile building blocks in medicinal chemistry, particularly as conformationally constrained proline mimetics and peptidomimetic cores.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1932510-29-6
Cat. No. B3113024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS1932510-29-6
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CNCC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1
InChIKeyKFOSBANHALBORK-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1932510-29-6): Chiral Boc-Protected Bicyclic Amine Building Block


tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1932510-29-6) is a single-enantiomer, N-Boc-protected cis-octahydropyrrolo[2,3-c]pyridine with defined (3aR,7aS) absolute stereochemistry . It belongs to the class of bicyclic diamine scaffolds that serve as versatile building blocks in medicinal chemistry, particularly as conformationally constrained proline mimetics and peptidomimetic cores [1]. The compound features a fully saturated pyrrolo[2,3-c]pyridine ring system with a tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen, enabling selective downstream functionalization of the piperidine nitrogen [2]. Its enantiomerically pure form distinguishes it from the widely available racemic mixture (CAS 949559-11-9), which lacks defined absolute configuration at the bridgehead carbons .

Why Racemic or Opposite-Enantiomer Substitution Fails for CAS 1932510-29-6 in Stereochemistry-Critical Applications


Generic substitution with the racemic mixture (CAS 949559-11-9) or the opposite enantiomer (CAS 1609395-12-1) is not functionally equivalent for CAS 1932510-29-6 because the octahydropyrrolo[2,3-c]pyridine scaffold exhibits profound enantiospecific biological activity [1]. In the structurally related pyrrolo[2,3-c]pyridine GPR103 antagonist series, separation of racemate 25a revealed that one enantiomer (25e) displayed an IC50 of 46 nM while its antipode (25f) showed an IC50 of 870 nM—a 19-fold difference in target engagement [2]. This class-level evidence demonstrates that the absolute configuration at the bridgehead carbons (3a and 7a positions) is a critical determinant of pharmacophore presentation and receptor-ligand complementarity [3]. Furthermore, the (3aR,7aS) configuration is specifically required for the synthesis of IAP (Inhibitor of Apoptosis Proteins) antagonists, where the bicyclic amine serves as the core peptidomimetic scaffold [2]. Using undefined stereochemistry risks introducing an inactive or antagonistic enantiomer that can confound SAR interpretation, reduce assay reproducibility, and compromise intellectual property clarity in lead optimization programs [3].

Quantitative Differentiation Evidence for CAS 1932510-29-6 vs. Racemate, Opposite Enantiomer, and Regioisomeric Alternatives


Enantiomeric Purity: Single (3aR,7aS) Enantiomer vs. Racemic Mixture (CAS 949559-11-9)

The target compound CAS 1932510-29-6 is the single (3aR,7aS) enantiomer, inherently delivering enantiomerically pure material when sourced from qualified suppliers. In contrast, the widely available racemic mixture CAS 949559-11-9 contains equal amounts of (3aR,7aS) and (3aS,7aR) enantiomers. The enabling synthetic methodology reported by Shieh et al. (2007) demonstrated production of the corresponding unprotected bicyclic amine 1 with >99% chemical purity and >99.9% optical purity via chiral appendage chromatographic separation followed by recrystallization, achieving 99.5% optical purity for the key lactam intermediate 12 [1]. Classical resolution of the racemate using (+)-dibenzoyl-D-tartaric acid yielded the tartrate salt 20 with 99% ee in 92% theoretical yield, and subsequent base treatment afforded enantiopure amine 1 with 99% ee in 97% yield [1]. These data establish that the single-enantiomer building block can be procured with defined and verified optical purity, which is not achievable with the racemate without additional chiral separation steps .

Enantioselective synthesis Chiral building block Optical purity

Enantiospecific Biological Activity: Impact of Absolute Configuration on Target Engagement in the Pyrrolo[2,3-c]pyridine Scaffold

In the structurally homologous pyrrolo[2,3-c]pyridine GPR103 antagonist series developed by AstraZeneca, enantiomer separation of racemate 25a revealed dramatically divergent biological activity. The (+)-7-methyl enantiomer 25e exhibited an IC50 of 46 nM against human GPR103 in IP-1 functional assays, whereas the (−)-7-methyl enantiomer 25f showed an IC50 of 870 nM [1]. This represents a 19-fold difference in target potency driven solely by the absolute configuration at the 7-position of the octahydropyrrolo[2,3-c]pyridine scaffold [1]. This class-level finding establishes that the bridgehead stereochemistry intrinsic to the (3aR,7aS) configuration of CAS 1932510-29-6 is a critical determinant of biological activity, consistent with the requirement for defined stereochemistry in IAP inhibitor programs where this scaffold serves as the core peptidomimetic element [2]. Although direct comparative biological data for the Boc-protected building block itself is not available (as the Boc group is removed prior to biological evaluation), the underlying principle—that enantiomeric configuration profoundly affects target binding in this scaffold class—is firmly established [1].

Enantiospecific pharmacology GPR103 antagonism Stereochemistry–activity relationship

Regiochemistry: [2,3-c] Scaffold vs. [3,2-c] and [3,4-c] Regioisomeric Building Blocks

The pyrrolo[2,3-c]pyridine ring fusion pattern of CAS 1932510-29-6 is structurally distinct from regioisomeric scaffolds such as pyrrolo[3,2-c]pyridine (CAS 1821813-38-0) and pyrrolo[3,4-c]pyridine (CAS 1932642-17-5) building blocks [1]. The [2,3-c] fusion positions the pyrrolidine nitrogen at the 1-position and the piperidine nitrogen at the 6-position, creating a specific spatial orientation and pKa profile of the two basic nitrogens [2]. In the GPR103 antagonist program, substitution at the pyrrolo[2,3-c]pyridine core was extensively explored; the pKa of the pyrrolo[2,3-c]pyridine nitrogen was calculated to vary from 2.9 to 7.1 depending on 5-position substitution, demonstrating that the electronic properties of this specific ring fusion are tunable and critical for target engagement [3]. Regioisomeric [3,2-c] and [3,4-c] scaffolds present different nitrogen atom spatial arrangements and electronic environments, which can fundamentally alter hydrogen-bonding geometry with target proteins and metabolic stability profiles [1]. Patent CN104402879B explicitly covers both pyrrolo[2,3-c]pyridine and pyrrolo[3,2-c]pyridine derivatives as distinct chemical series for drug development, underscoring that these regioisomers are not interchangeable [4].

Regiochemical selectivity Scaffold hopping Heterocyclic building block

Scalable Enantioselective Synthesis: Demonstrated Multi-kg Production vs. Milligram-Scale Alternatives

The synthetic methodology underpinning CAS 1932510-29-6 has been demonstrated at multi-kilogram scale. Shieh et al. (2007) reported production of approximately 2 kg of the diastereomeric mixture of lactams 12 and 13 in five runs using a standard 5-L reaction flask, with the intramolecular [3+2]-cycloaddition proceeding in approximately 90% yield in the commercial heat-transfer fluid DW-therm [1]. The desired diastereomer 12 was isolated in 94% diastereomeric excess by silica gel chromatography and further purified to 99.5% optical purity by recrystallization, achieving 61% overall theoretical yield from aziridine ester 10 [1]. This contrasts with the unprotected or alternatively protected analogs that may require different synthetic routes with lower reported yields or scale limitations. For instance, the classical resolution approach produced enantiopure amine 1 with 99% ee in 92% theoretical yield for the salt formation step and 97% yield for the final liberation [1]. The availability of CAS 1932510-29-6 from PharmaBlock (a cGMP-capable manufacturer) via Fujifilm Wako further confirms that this building block is supported by established supply chains suitable for lead optimization through preclinical development .

Process chemistry Scale-up cGMP manufacturing

Orthogonal N-Protection Strategy: Boc at Pyrrolidine Nitrogen Enables Selective Piperidine Functionalization

CAS 1932510-29-6 features a Boc protecting group specifically installed at the pyrrolidine nitrogen (1-position), leaving the piperidine nitrogen (6-position) as the free secondary amine available for selective functionalization [1]. This orthogonal protection strategy is critical for constructing complex IAP antagonist molecules, where the piperidine nitrogen is elaborated with peptide-mimetic side chains while the pyrrolidine nitrogen remains protected until the final deprotection step [2]. In contrast, the unprotected bicyclic amine (CAS not assigned) presents both nitrogens as nucleophilic, requiring non-selective acylation followed by separation of regioisomeric products. The Boc-protected building block thus enables a convergent synthetic strategy: the piperidine nitrogen can be selectively alkylated, acylated, or coupled to carboxylate-bearing fragments, while the Boc group remains stable under these conditions and is cleaved with TFA or HCl in the final step [1]. This contrasts with benzyl-protected analogs (described in patent CN104402879B) that require hydrogenolysis for deprotection, which may be incompatible with certain functional groups [3].

Orthogonal protection Solid-phase synthesis DNA-encoded library

Procurement-Relevant Application Scenarios for tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 1932510-29-6)


IAP/Smac Mimetic Drug Discovery: Enantiopure Core Scaffold for Apoptosis-Targeting Oncology Programs

This building block is the direct precursor to the enantiomerically pure octahydropyrrolo[2,3-c]pyridine core required for synthesizing IAP (Inhibitor of Apoptosis Proteins) antagonists, also known as Smac mimetics [1]. The (3aR,7aS) configuration is specifically mandated for constructing the peptidomimetic scaffold that binds the BIR3 domain of XIAP and cIAP1/2, as established in the seminal process chemistry publication by Shieh et al. (2007) [1]. The demonstrated multi-kg scalability of the synthetic route supports progression from early medicinal chemistry through preclinical candidate nomination without changing building block sources [1]. For teams working on pro-apoptotic oncology agents, procuring CAS 1932510-29-6 rather than the racemate ensures that the correct absolute stereochemistry is embedded from the first synthetic step, eliminating the need for late-stage chiral separation and enabling direct correlation of stereochemistry with in vitro caspase activation and tumor cell growth inhibition data.

GPCR Antagonist Lead Optimization: Stereochemically Defined Pyrrolo[2,3-c]pyridine Series for Feeding Behavior and Metabolic Disorders

The class-level evidence from the GPR103 antagonist program demonstrates that the (3aR,7aS) stereochemistry is critical for achieving nanomolar target engagement (IC50 = 46 nM for the active enantiomer vs. 870 nM for the inactive enantiomer) [2]. Medicinal chemistry teams developing pyrrolo[2,3-c]pyridine-based GPCR modulators—particularly for GPR103, but also applicable to other class A GPCR targets—should procure CAS 1932510-29-6 as the single enantiomer building block to avoid the 19-fold potency penalty associated with the incorrect configuration [2]. This is especially important for programs where in vivo efficacy studies (such as food intake measurements in preclinical obesity models) require compounds with well-defined and reproducible stereochemistry to generate interpretable pharmacodynamic data [2].

Epigenetic Drug Discovery: LSD1 and BET Bromodomain Inhibitor Scaffold Construction

Pyrrolo[2,3-c]pyridine derivatives have been validated as potent and reversible LSD1 inhibitors (IC50 = 3.1 nM for lead compound 46/LSD1-UM-109) and as BET bromodomain inhibitors . The fully saturated octahydro variant represented by CAS 1932510-29-6 provides a conformationally constrained scaffold with improved sp³ character (Fsp³), which is associated with favorable clinical developability profiles including enhanced solubility and reduced CYP inhibition . Building block procurement of CAS 1932510-29-6 supports both structure-based drug design efforts where the rigidified bicyclic core pre-organizes key pharmacophoric elements, and DNA-encoded library (DEL) synthesis where the orthogonal Boc protection enables selective on-DNA elaboration at the piperidine nitrogen [3].

Conformationally Constrained Proline Bioisostere in Peptidomimetic and PROTAC Design

The octahydropyrrolo[2,3-c]pyridine scaffold serves as a conformationally restricted proline mimetic, constraining the ψ and φ dihedral angles of the proline ring into a bicyclic framework [1]. This property is exploited in the design of peptidomimetic inhibitors where proline is a key recognition element, as well as in PROTAC (proteolysis-targeting chimera) linker design where rigidified amine building blocks can influence ternary complex formation kinetics [2]. The (3aR,7aS) enantiomer specifically mimics the natural L-proline configuration, making it particularly suitable for replacing proline residues in peptide ligands that target protein-protein interactions [1]. Procuring CAS 1932510-29-6 ensures the correct proline-mimetic geometry, as the opposite enantiomer would present an inverted orientation incompatible with native binding pockets.

Quote Request

Request a Quote for tert-Butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.